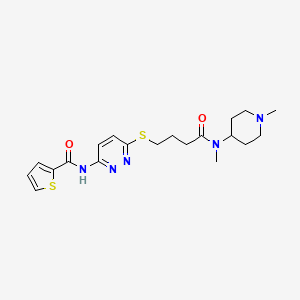

N-(6-((4-(methyl(1-methylpiperidin-4-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

This compound features a pyridazine core substituted with a thioether-linked 4-oxobutyl chain bearing a methyl(1-methylpiperidin-4-yl)amino group, coupled to a thiophene-2-carboxamide moiety. The presence of a piperidine ring may enhance bioavailability by improving solubility and membrane permeability, while the thiophene-carboxamide group is commonly associated with kinase inhibition or antimicrobial properties .

Properties

IUPAC Name |

N-[6-[4-[methyl-(1-methylpiperidin-4-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2S2/c1-24-11-9-15(10-12-24)25(2)19(26)6-4-14-29-18-8-7-17(22-23-18)21-20(27)16-5-3-13-28-16/h3,5,7-8,13,15H,4,6,9-12,14H2,1-2H3,(H,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPCTHSSNQGRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-(methyl(1-methylpiperidin-4-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate through a series of reactions involving methylation and amination.

Construction of the Pyridazine Ring: The pyridazine ring is then constructed via cyclization reactions, often involving hydrazine derivatives and appropriate dicarbonyl compounds.

Thioether Formation: The thioether linkage is introduced by reacting the pyridazine intermediate with a thiol compound under suitable conditions.

Coupling with Thiophene-2-carboxylic Acid: Finally, the thiophene-2-carboxamide moiety is coupled with the pyridazine-thioether intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-(methyl(1-methylpiperidin-4-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or THF as solvent.

Substitution: Alkyl halides, acyl chlorides, DMF or DMSO as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(6-((4-(methyl(1-methylpiperidin-4-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of N-(6-((4-(methyl(1-methylpiperidin-4-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiophene-2-Carboxamide Analogues

describes 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues synthesized via Suzuki coupling. These compounds share the thiophene-2-carboxamide group but differ in their pyridine substituents and aryl linkages. For example:

- Compound 4a–h (): Retain the thiophene-carboxamide core but lack the pyridazine-thioether-piperidine chain. These analogues demonstrated moderate antibacterial activity against S. aureus and E.

| Property | Target Compound | 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a–h) |

|---|---|---|

| Core Structure | Pyridazine + thiophene-carboxamide | Pyridine + thiophene-carboxamide |

| Key Substituents | Piperidine, thioether, 4-oxobutyl | Aryl groups (e.g., phenyl, fluorophenyl) |

| Potential Bioactivity | Kinase inhibition, CNS targets | Antibacterial (Gram-positive focus) |

| Synthetic Complexity | High (multi-step coupling) | Moderate (Suzuki coupling-dominated) |

Pyridazine/Pyrimidine Derivatives

and highlight pyridazine and pyrimidine derivatives with comparable heterocyclic frameworks but divergent substituents:

- N-(4-Nitrophenyl)-3-oxobutanamide (): Shares the oxobutyl chain but lacks the piperidine and thiophene groups. Its simpler structure correlates with lower reported bioactivity, underscoring the importance of the target compound’s piperidine-thiophene synergy .

- AZ257 and AZ331 (): These 1,4-dihydropyridines incorporate thioether linkages and furyl/methoxyphenyl groups.

| Property | Target Compound | AZ257/AZ331 (1,4-dihydropyridines) |

|---|---|---|

| Heterocyclic Core | Pyridazine | 1,4-Dihydropyridine |

| Thioether Linkage | Present (butyl chain) | Present (oxoethyl chain) |

| Bioactivity | Kinase/receptor inhibition (inferred) | Calcium channel modulation |

| Solubility | Enhanced (piperidine) | Moderate (methoxy groups) |

Piperidine-Containing Analogues

synthesizes 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives, which include pyrrolidine rings analogous to the target compound’s piperidine group. However, the absence of a pyridazine-thiophene system in these compounds limits their applicability in comparative bioactivity studies. Piperidine and pyrrolidine rings both improve solubility, but the larger piperidine ring in the target compound may offer better steric compatibility with hydrophobic enzyme pockets .

Research Findings and Implications

- Synthetic Challenges : The target compound requires multi-step synthesis (e.g., thioether formation, amide coupling), similar to ’s Suzuki-based protocols but with added complexity due to the piperidine-oxobutyl chain .

- Testing against EGFR or MAPK enzymes is recommended.

- Optimization Pathways: Introducing electron-withdrawing groups (e.g., nitro, cyano) to the pyridazine ring could enhance binding affinity, as seen in ’s nitrophenyl derivatives .

Biological Activity

N-(6-((4-(methyl(1-methylpiperidin-4-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, focusing on antibacterial efficacy, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Pyridazin and Thiophene Rings : These heterocyclic structures are known for their diverse biological activities.

- Piperidine Derivative : The presence of a piperidine moiety enhances the compound's interaction with biological targets.

The molecular formula is , indicating a complex structure that may contribute to its biological activity.

Antibacterial Efficacy

Recent studies have demonstrated that derivatives of thiophene-2-carboxamides exhibit significant antibacterial properties. For instance, research on similar compounds has shown effectiveness against extended-spectrum beta-lactamase (ESBL)-producing strains of E. coli.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) | Minimum Bactericidal Concentration (MBC, mg/mL) |

|---|---|---|---|

| Compound 4a | 13 ± 2 at 50 mg | 5 | 10 |

| Compound 4c | 15 ± 2 at 50 mg | 3 | 6 |

The results indicate that compounds such as 4a and 4c show promising antibacterial activity, making them potential candidates for further development as therapeutic agents against resistant bacterial strains .

The mechanism by which these compounds exert their antibacterial effects often involves:

- Inhibition of Beta-Lactamases : Certain derivatives have been identified as effective inhibitors against beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria.

- Binding Interactions : Computational docking studies suggest that these compounds interact with specific amino acid residues in bacterial proteins, stabilizing the complexes through hydrogen bonding and hydrophobic interactions .

Study on Antibacterial Activity

One notable study evaluated the antibacterial activity of several thiophene derivatives against ESBL-producing E. coli. The compounds were tested using agar well diffusion and broth dilution methods to determine their MIC and MBC values. The findings highlighted the superior activity of specific derivatives, particularly those with optimized structural features.

"The synthesized compounds have the potential as effective inhibitors for target proteins involved in antibiotic resistance" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.